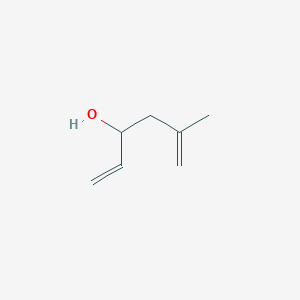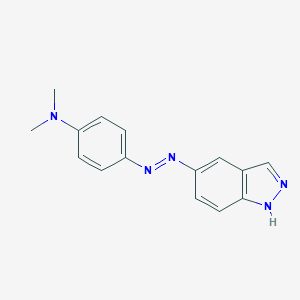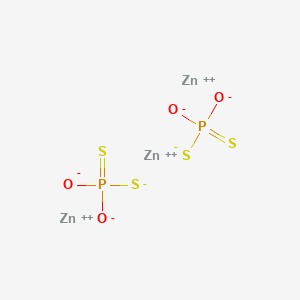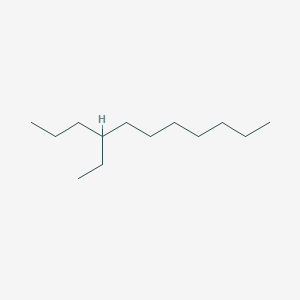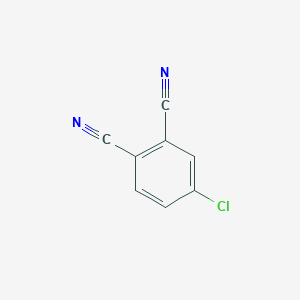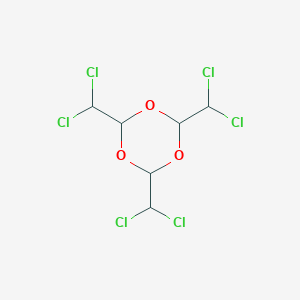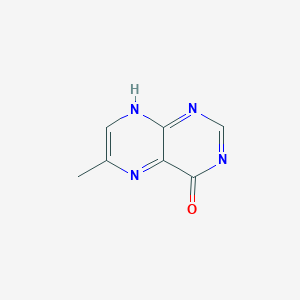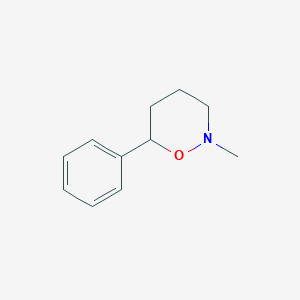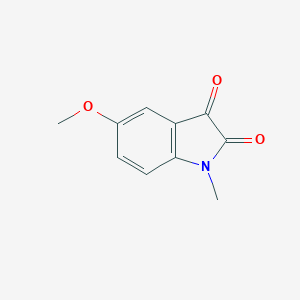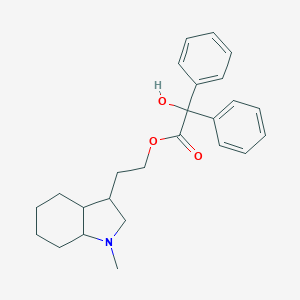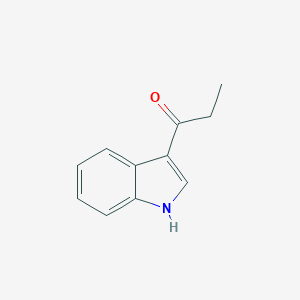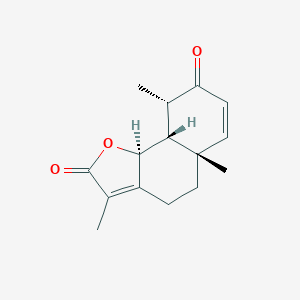
gamma-Metasantonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Metasantonin (GMS) is a synthetic compound that belongs to the class of melatonin analogs. It was first synthesized in 1991 and has since gained attention for its potential therapeutic applications. GMS has been found to have a similar chemical structure and biological activity to melatonin, a hormone that regulates the sleep-wake cycle. However, GMS has been shown to have more potent antioxidant and neuroprotective effects than melatonin. In
科学的研究の応用
Gamma-Metasantonin has been studied for its potential therapeutic applications in various fields of research. In neuroscience, gamma-Metasantonin has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, gamma-Metasantonin has been investigated for its anticancer properties, particularly in breast and prostate cancer. gamma-Metasantonin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, gamma-Metasantonin has been studied for its potential use in treating metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose metabolism and adipogenesis.
作用機序
The mechanism of action of gamma-Metasantonin is not fully understood, but it is believed to involve the activation of melatonin receptors and the modulation of various signaling pathways. gamma-Metasantonin has been shown to bind to both MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms, sleep, and immune function. gamma-Metasantonin has also been found to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. In addition, gamma-Metasantonin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
生化学的および生理学的効果
Gamma-Metasantonin has been shown to have various biochemical and physiological effects in animal and cell models. It has been found to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, improve mitochondrial function, and regulate glucose and lipid metabolism. gamma-Metasantonin has also been shown to improve cognitive function, memory, and learning in animal models. In addition, gamma-Metasantonin has been found to have analgesic and anxiolytic effects in animal models of pain and anxiety.
実験室実験の利点と制限
Gamma-Metasantonin has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity and few side effects in animal models. However, gamma-Metasantonin has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo and may require frequent dosing.
将来の方向性
There are several future directions for the study of gamma-Metasantonin. One area of interest is the development of gamma-Metasantonin-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of gamma-Metasantonin as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of gamma-Metasantonin and its effects on various signaling pathways. In addition, the development of more bioavailable formulations of gamma-Metasantonin may improve its therapeutic potential.
Conclusion
In conclusion, gamma-Metasantonin is a promising compound for scientific research due to its potent antioxidant and neuroprotective effects. It has potential therapeutic applications in various fields of research, including neuroscience, cancer, and metabolic disorders. gamma-Metasantonin has been shown to have a similar chemical structure and biological activity to melatonin, but with more potent effects. The synthesis method of gamma-Metasantonin is relatively simple, and it can be obtained in high purity. However, further studies are needed to fully understand the mechanism of action of gamma-Metasantonin and its potential therapeutic applications.
合成法
The synthesis of gamma-Metasantonin involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then reduced to gamma-Metasantonin using sodium borohydride. The purity of gamma-Metasantonin can be further improved by recrystallization from ethanol. The chemical structure of gamma-Metasantonin is shown in Figure 1.
特性
CAS番号 |
17335-57-8 |
|---|---|
製品名 |
gamma-Metasantonin |
分子式 |
C15H18O3 |
分子量 |
246.3 g/mol |
IUPAC名 |
(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1 |
InChIキー |
FXAHVYFDNKHXBM-BWUZBNCSSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C |
SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
正規SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



